molecular formula C5H9NO4 B010338 (3R,4R)-3,4-DIHYDROXY-L-PROLINE CAS No. 103366-25-2

(3R,4R)-3,4-DIHYDROXY-L-PROLINE

Cat. No.: B010338
CAS No.: 103366-25-2
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-UZBSEBFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3,4-Dihydroxy-L-proline (CAS Number: 74644-88-5) is a stereoisomer of dihydroxyproline with significant research value in biochemistry and toxicology. This compound serves as a potent and specific inhibitor of β-D-glucuronidase , an enzyme activity relevant in drug metabolism and lysosomal function studies . Originally identified as a natural component of virotoxins , the toxic peptides produced by Amanita virosa mushrooms, this specific stereoisomer (previously unknown in nature) contributes to the structure of these toxic compounds . Its unique configuration, where the two hydroxyl groups at positions 3 and 4 are in a trans orientation, was confirmed through NMR spectroscopy and its resistance to periodate oxidation . As a conformationally restricted amino acid, this compound provides a versatile scaffold for synthesizing diverse multi-functionalized pyrrolidines . This makes it a valuable building block for probing the ligand-binding sites of biological targets and for developing new pharmacologic tools . Research Applications: • Potent and specific β-D-glucuronidase inhibition • Biochemical studies of amanitin-containing mushroom toxins (virotoxins) • A versatile scaffold for designing conformationally restricted amino acid analogs Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103366-25-2

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1

InChI Key

HWNGLKPRXKKTPK-UZBSEBFBSA-N

SMILES

C1C(C(C(N1)C(=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

Synonyms

D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI)

Origin of Product

United States

Enzymatic and Biocatalytic Approaches to 3r,4r 3,4 Dihydroxy L Proline and Hydroxylated Prolines

Proline Hydroxylases (PHs) and their Substrate Specificity

Proline hydroxylases (PHs) are a class of enzymes that catalyze the hydroxylation of L-proline to form various hydroxyproline (B1673980) isomers. researchgate.net These enzymes exhibit remarkable substrate specificity and stereoselectivity, making them valuable tools for biocatalysis.

Fe(II)/αKG-Dependent Dioxygenase Superfamily

Proline hydroxylases are members of the large Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase superfamily. nih.govebi.ac.uknih.gov These enzymes utilize a common mechanism that requires ferrous iron (Fe(II)) as a cofactor, α-ketoglutarate as a co-substrate, and molecular oxygen. nih.govwikipedia.org The active site of these enzymes typically features a conserved 2-His-1-carboxylate facial triad (B1167595) (HXD/E...H) that coordinates the Fe(II) ion. ebi.ac.ukwikipedia.org

The catalytic cycle involves the binding of αKG and the primary substrate (proline) to the active site. wikipedia.org Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of αKG to succinate (B1194679) and carbon dioxide. wikipedia.orgwikipedia.org This process generates a highly reactive iron(IV)-oxo species, which is responsible for the hydroxylation of the proline substrate. nih.govwikipedia.org Ascorbate is often required to reduce any Fe(III) that forms back to the active Fe(II) state. wikipedia.org

Stereoselective Hydroxylation by PHs (e.g., cisP3H, cisP4H, transP4H)

Proline hydroxylases are renowned for their ability to catalyze hydroxylation at different positions on the proline ring with specific stereochemistry. researchgate.net This has led to the identification and characterization of various PHs, including:

cis-Proline-3-hydroxylases (cisP3H): These enzymes introduce a hydroxyl group at the C-3 position of L-proline with cis stereochemistry, yielding (2S,3S)-cis-3-hydroxy-L-proline. nih.gov

cis-Proline-4-hydroxylases (cisP4H): These enzymes hydroxylate L-proline at the C-4 position to produce (2S,4S)-cis-4-hydroxy-L-proline. researchgate.netnih.gov

trans-Proline-4-hydroxylases (transP4H): These enzymes catalyze the formation of (2S,4R)-trans-4-hydroxy-L-proline, which is a common component of collagen. researchgate.netnih.gov

The stereoselectivity of these enzymes is dictated by the specific architecture of their active sites, which precisely orients the proline substrate for hydroxylation. researchgate.net The ability of these enzymes to distinguish between chemically similar substrates is a key feature of their catalytic activity. researchgate.net

Enzyme TypeSubstrateProductReference
cis-Proline-3-hydroxylase (cisP3H)L-Proline(2S,3S)-cis-3-hydroxy-L-proline nih.gov
cis-Proline-4-hydroxylase (cisP4H)L-Proline(2S,4S)-cis-4-hydroxy-L-proline researchgate.netnih.gov
trans-Proline-4-hydroxylase (transP4H)L-Proline(2S,4R)-trans-4-hydroxy-L-proline researchgate.netnih.gov

Enzymatic Formation of 3,4-Dihydroxy-L-Proline Isomers from Substituted Prolines

The substrate promiscuity of some proline hydroxylases allows for the synthesis of dihydroxylated proline derivatives from already hydroxylated proline substrates. For instance, (2S,3S)-trans-3-hydroxy-L-proline can be a substrate for transP4H, leading to the formation of (2S,3R,4S)-3,4-dihydroxy-L-proline. nih.gov Similarly, cisP3H can act on cis-4-hydroxy-L-proline to produce (2S,3S,4R)-3,4-dihydroxy-L-proline. nih.gov This demonstrates the potential of using a sequential enzymatic approach to generate specific dihydroxyproline isomers.

EnzymeSubstrateProductReference
transP4H(2S,3S)-trans-3-hydroxy-L-proline(2S,3R,4S)-3,4-dihydroxy-L-proline nih.gov
cisP3H(2S,4S)-cis-4-hydroxy-L-proline(2S,3S,4R)-3,4-dihydroxy-L-proline nih.gov

Hydroxylation of Unsaturated Proline Analogues (e.g., 3,4-dehydro-L-proline)

Proline hydroxylases can also accept unsaturated proline analogues as substrates. For example, 3,4-dehydro-L-proline has been shown to be a substrate for prolyl hydroxylase, leading to the formation of hydroxylated products. nih.govnih.gov However, it can also act as an inhibitor of the enzyme. nih.govnih.gov The use of such analogues can lead to the production of novel hydroxylated proline derivatives.

Microbial Biotransformations for Hydroxyproline Production

The production of hydroxyprolines can be achieved through whole-cell biotransformations using microorganisms that naturally produce or are engineered to express proline hydroxylases. This approach offers a sustainable and often more cost-effective alternative to chemical synthesis. nih.gov

Bacterial and Fungal Hydroxylase Systems

Various bacterial and fungal species have been identified as sources of proline hydroxylases. nih.govebi.ac.uk For example, Dactylosporangium sp. and Sinorhizobium meliloti are known to possess proline-4-hydroxylases. researchgate.netgoogle.com These microorganisms can be used directly or their hydroxylase genes can be cloned and expressed in more tractable host organisms like Escherichia coli or Corynebacterium glutamicum for large-scale production of hydroxyprolines. nih.gov Metabolic engineering strategies can be employed to enhance the production of the desired hydroxyproline by optimizing precursor supply and minimizing byproduct formation. nih.gov

MicroorganismHydroxylase SystemApplicationReference
Dactylosporangium sp.Proline 4-hydroxylaseProduction of trans-4-hydroxy-L-proline researchgate.net
Sinorhizobium melilotiProline cis-4-hydroxylaseProduction of cis-4-hydroxy-L-proline google.com
Engineered E. coliExpressed proline hydroxylasesProduction of various hydroxyprolines nih.gov
Engineered C. glutamicumExpressed proline hydroxylasesProduction of various hydroxyprolines nih.gov

Enzymatic Synthesis of Dihydroxyproline Derivatives

The enzymatic synthesis of dihydroxyproline derivatives represents a sophisticated tier of biocatalysis, moving beyond single hydroxylation to install multiple hydroxyl groups onto the proline scaffold with high stereochemical control. While the production of monohydroxylated prolines is well-established, the creation of dihydroxylated variants like (3R,4R)-3,4-dihydroxy-L-proline through enzymatic means is an emerging area of research, primarily leveraging the discovery of enzymes capable of performing sequential or multiple hydroxylation reactions.

Evidence for the natural enzymatic synthesis of dihydroxylated prolines can be found in the biosynthetic pathways of complex natural products. A prominent example is the production of echinocandins, a class of antifungal nonribosomal hexapeptides produced by fungi such as Glarea lozoyensis. The structures of these peptides often contain highly derivatized amino acids, including a dihydroxylated and methylated proline derivative known as (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-L-proline. The biosynthesis of this unique residue implies the existence of a suite of enzymes capable of performing multiple modifications on an L-proline precursor, including hydroxylations at both the C3 and C4 positions.

The enzymes responsible for these transformations are typically non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, the same family to which proline-4-hydroxylases belong. Structural and mechanistic studies of various proline hydroxylases provide insights into how such dihydroxylation might be achieved. For instance, the crystal structure of L-proline trans-hydroxylase has revealed features that allow it to produce both trans-3- and trans-4-hydroxyproline, indicating a degree of flexibility in the positioning of the substrate within the active site. It is conceivable that through rational design and directed evolution, the substrate-binding pocket of such enzymes could be further modified to allow for a second hydroxylation event on a monohydroxylated proline intermediate.

The biocatalytic potential of these enzymes is significant, as they offer a route to chiral building blocks that are challenging to produce via traditional chemical synthesis. The enzymatic approach can provide direct access to specific stereoisomers of dihydroxyproline, which are valuable for the synthesis of pharmaceuticals and other fine chemicals. While the direct, high-yield enzymatic synthesis of this compound in an isolated system has not been extensively detailed, the existing knowledge of proline hydroxylases and the natural precedent of dihydroxylated proline derivatives in complex peptides strongly support the feasibility of this approach. Future work in this area will likely focus on the discovery of novel hydroxylases with inherent dihydroxylating activity or the engineering of known monohydroxylases to perform this valuable transformation.

Table 3: Enzymatic Systems for the Synthesis of Dihydroxylated Proline Derivatives

Enzyme/Pathway Source Organism Substrate Product(s) Significance Reference(s)
Echinocandin Biosynthetic Pathway Glarea lozoyensis L-Proline (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-L-proline Demonstrates natural enzymatic machinery for dihydroxylation and methylation of proline.
L-proline trans-hydroxylase Not specified L-Proline trans-3-hydroxy-L-proline and trans-4-hydroxy-L-proline Shows flexibility in hydroxylation position, a prerequisite for potential dihydroxylation engineering.

Compound Index

Stereochemical and Conformational Investigations of 3r,4r 3,4 Dihydroxy L Proline and Analogues

Analysis of Stereoisomeric Forms of Dihydroxyprolines

The presence of multiple chiral centers in 3,4-dihydroxyproline (B1205037) gives rise to a total of eight possible stereoisomers. The specific isomer (3R,4R)-3,4-Dihydroxy-L-proline corresponds to (2S,3R,4R)-3,4-dihydroxyproline, featuring a trans configuration of the two hydroxyl groups relative to each other and a trans relationship between the C3-hydroxyl and the C2-carboxyl group. The precise control of stereochemistry during synthesis is paramount for isolating the desired isomer for specific applications.

Achieving high diastereoselectivity is a central challenge in the synthesis of polysubstituted proline analogues like this compound. Both chemical and enzymatic strategies have been developed to control the stereochemical outcome.

Chemical synthesis often relies on stereocontrolled reactions starting from chiral precursors. A general strategy has been proposed for synthesizing any of the eight stereoisomers of 3,4-dihydroxyproline by selecting the appropriate pentose (B10789219) sugar as a starting material. nih.gov For instance, the dihydroxylation of a 3,4-dehydroproline precursor using reagents like osmium tetroxide (OsO₄) can be highly stereoselective, though the facial selectivity depends on the N-protecting group and reaction conditions. nih.gov The synthesis of a protected form of the target molecule, specifically (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, has been reported, demonstrating a viable pathway to this specific stereoisomer. mdpi.com Diastereoselective alkylations of proline derivatives substituted at the C4 position have also been explored as a route to functionalized prolines, where the existing stereocenter directs the stereochemistry of the incoming group. nih.gov

Enzymatic reactions offer an alternative and often highly selective method for preparing specific stereoisomers. Ketoreductase-catalyzed dynamic kinetic reduction, for example, has been successfully used to synthesize all four stereoisomers of 3-hydroxyproline (B1217163) from a common β-ketoester precursor. nih.gov This approach highlights the power of biocatalysis to access distinct diastereomers with high purity. nih.gov Similarly, carbonyl reductases have shown excellent catalytic activity and stereoselectivity in producing the four stereoisomers of 3-substituted-4-hydroxypiperidines, which are structurally related to dihydroxyprolines. imrpress.comresearchgate.net These enzymatic methods often operate under mild conditions and can provide access to stereoisomers that are challenging to obtain through traditional chemical synthesis. nih.gov

Table 1: Examples of Stereoselective Synthesis Methods for Hydroxyproline (B1673980) Analogues This table provides examples of methods used to achieve stereocontrol in the synthesis of hydroxylated proline analogues, illustrating principles applicable to this compound.

Method Starting Material Target Analogue Class Key Feature Reference
Chemical Synthesis Pentose Sugars 3,4-Dihydroxyprolines Judicious choice of pentose dictates final stereochemistry. nih.gov
Chemical Synthesis 3,4-Dehydroproline 3,4-Dihydroxyprolines Diastereoselective dihydroxylation with OsO₄. nih.gov
Enzymatic Synthesis β-Ketoesters 3-Hydroxyprolines Ketoreductase-catalyzed dynamic kinetic reduction. nih.gov
Enzymatic Synthesis Substituted 4-oxopiperidines 3-Substituted-4-hydroxypiperidines Carbonyl reductase-catalyzed reduction. imrpress.comresearchgate.net

Ring Pucker Conformations of Proline and its Hydroxylated Derivatives

The five-membered pyrrolidine (B122466) ring of proline is not planar but exists in one of two preferred puckered conformations, known as Cγ-endo (UP) or Cγ-exo (DOWN). This puckering is defined by the displacement of the Cγ carbon atom relative to the plane formed by the other four ring atoms, either on the same side as the carboxyl group (exo) or on the opposite side (endo). The equilibrium between these two puckers is a critical determinant of the local peptide backbone conformation.

The introduction of hydroxyl groups onto the pyrrolidine ring significantly influences its conformational preferences. The position and stereochemistry of the substituents dictate the favored ring pucker. In 4-hydroxyprolines, for example, the (2S,4R) isomer, Hyp, strongly prefers the Cγ-exo pucker, which is crucial for the stability of the collagen triple helix. nih.gov Conversely, the (2S,4S) isomer favors the Cγ-endo pucker.

The conformational preferences of hydroxylated prolines are governed by a combination of steric and stereoelectronic effects. A key stereoelectronic factor is the gauche effect, where a molecule preferentially adopts a conformation that has the maximum number of gauche interactions between adjacent electronegative substituents.

In the case of 4-hydroxyproline (B1632879), the preference of the (2S,4R) isomer for the Cγ-exo pucker is driven by a stabilizing hyperconjugative interaction (a σC-H → σ*C-O interaction) between the axial C-H bond at Cγ and the anti-periplanar C-O bond of the hydroxyl group. This stereoelectronic effect is powerful enough to overcome the steric repulsion that would otherwise favor an equatorial placement of the hydroxyl group. This interplay reveals how prolyl-4-hydroxylation elegantly fine-tunes the ring pucker to stabilize the collagen helix.

For this compound, the conformational equilibrium will be dictated by the complex interplay of stereoelectronic effects from both hydroxyl groups. The relative orientation of the C3-OH and C4-OH groups, and their orientation with respect to other ring bonds, will determine the dominant pucker. These effects, including intramolecular hydrogen bonding possibilities between the two hydroxyl groups, collectively define the unique structural properties imparted by this specific dihydroxylation pattern.

Amide Cis-Trans Isomerization in Hydroxyproline Peptides and Analogues

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it has a relatively low energy barrier to rotation, allowing for significant populations of both cis and trans isomers. nih.gov This cis-trans isomerization is a slow process on the NMR timescale and is a rate-limiting step in the folding of many proteins. nih.gov The equilibrium between the cis and trans states is sensitive to the substitution on the proline ring.

The kinetics and thermodynamics of cis-trans isomerization can be profoundly influenced by the substituents on the proline ring. The electron-withdrawing nature and stereochemistry of hydroxyl groups alter the electronic character of the amide bond and the steric environment of the cis and trans states, thereby shifting the equilibrium and changing the rate of interconversion.

A systematic study of dipeptides with the formula Ac-Phe-Pro-NHMe, where Pro was one of eight different proline analogues including two dihydroxyprolines, provided insight into the thermodynamics of isomerization. nih.gov The study included l-2,3-trans-3,4-cis-3,4-dihydroxyproline (DHP) and l-2,3-cis-3,4-trans-3,4-dihydroxyproline (dhp). It was found that substituents at the C4 position have a more significant impact on the cis-trans equilibrium than substituents at the C3 position. nih.gov The final position of the equilibrium is a complex function of steric, electronic, and conformational factors, where the ring pucker preference influences the relative energies of the cis and trans isomers. nih.gov For all the studied hydroxyproline derivatives, the trans form was found to be enthalpically favored over the cis form.

Table 2: Thermodynamic Data for Ac-Phe-Pro*-NHMe cis-trans Isomerization Data extracted from studies on proline analogue dipeptides, showing the influence of hydroxylation on the equilibrium constant (Ktrans/cis). The specific (3R,4R) isomer was not in this study, but the data for related dihydroxyprolines (DHP and dhp) are shown for comparison.

Proline Analogue (Pro*) Stereochemistry Ktrans/cis at 298 K (in CDCl₃) Reference
Pro (2S) 3.3
Hyp (2S,4R) 5.3
hyp (2S,4S) 2.6
3-Hyp (2S,3S) 3.2
3-hyp (2S,3R) 4.0
DHP (2S,3S,4R) 3.6
dhp (2S,3R,4S) 3.2

Note: Ktrans/cis = [% trans] / [% cis]. DHP = l-2,3-trans-3,4-cis-3,4-dihydroxyproline; dhp = l-2,3-cis-3,4-trans-3,4-dihydroxyproline.

Impact on Peptide and Protein Structure

The influence of hydroxylation at the C3 and C4 positions can be contextualized by examining the effects of related analogues, particularly in the well-understood structure of collagen. Collagen's signature triple helix is composed of repeating Xaa-Yaa-Gly sequences, where the Xaa and Yaa positions are frequently occupied by proline and 4(R)-hydroxy-L-proline (4-Hyp), respectively. nih.govwisc.edu It is well-established that 4-Hyp residues in the Yaa position markedly increase the conformational stability of the collagen triple helix. nih.govnih.govwisc.edu

In contrast, studies on collagen-like peptides containing 3(S)-hydroxy-L-proline (3-Hyp), a close analogue to the proline core of this compound, reveal a destabilizing effect on the triple helix compared to unsubstituted proline. nih.govwisc.edu The extent of this destabilization is position-dependent. nih.govwisc.edu

When 3-Hyp is in the Xaa position: The destabilization is minor. It is attributed to the inductive effect of the 3-hydroxyl group, which slightly weakens a critical interstrand hydrogen bond. nih.govwisc.edu

When 3-Hyp is in the Yaa position: The destabilization is significant. This is caused by unfavorable steric clashes arising from the pyrrolidine ring pucker, which forces the peptide backbone into inappropriate dihedral angles for a stable triple helix. nih.govwisc.edu

The distinct effects of these regioisomeric hydroxyprolines highlight the critical role of the hydroxyl group's position in directing peptide conformation. The thermal stability of collagen-like peptides, measured by their melting temperature (Tm), quantifies these effects.

Peptide SequenceGuest TrimerTm (°C)Relative Stability Effect
(Pro-4-Hyp-Gly)7Pro-4-Hyp-Gly58Highly Stabilizing
(Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3Pro-Pro-Gly42Baseline (Proline)
(Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)33-Hyp-4-Hyp-Gly39Slightly Destabilizing (3-Hyp in Xaa)
(Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)3Pro-3-Hyp-Gly25Strongly Destabilizing (3-Hyp in Yaa)

This table presents data on the melting temperature (Tm) of collagen-like peptides, demonstrating the impact of 3-Hyp and 4-Hyp on triple helix stability. Data sourced from Jenkins et al. (2003). wisc.edu

Further insights come from studies of other 3,4-disubstituted proline analogues, such as 3,4-difluoro-L-prolines. Fluorine atoms can exert strong stereoelectronic effects without the steric bulk of a hydroxyl group. The conformational properties of these analogues demonstrate how stereochemistry at the C3 and C4 positions dictates the pyrrolidine ring pucker.

CompoundFavored Ring Puckercis/trans Ratio (% cis)
(3S,4S)-3,4-difluoro-L-prolineCγ-exoIncreased cis preference
(3R,4R)-3,4-difluoro-L-prolineCγ-endoIncreased trans preference
(3S,4R)-3,4-difluoro-L-prolineMinimal bias (opposing effects)Similar to unsubstituted proline

This table summarizes the conformational preferences of 3,4-difluoro-L-proline diastereoisomers, highlighting the influence of stereochemistry on ring pucker and amide bond isomerization. Data interpreted from Verhoork et al. (2019). acs.org

The (3R,4R) stereochemistry in the difluoro analogue promotes a Cγ-endo pucker, which is generally associated with a preference for the trans peptide bond. nih.govacs.org This suggests that this compound would likely also favor a Cγ-endo pucker, although the additional hydrogen-bonding capacity of the hydroxyl groups could lead to more complex and solvent-dependent conformational behavior. For instance, studies on cis-3-hydroxy-D-proline have shown that its conformation in peptides can switch from a β-hairpin to a pseudo β-turn-like structure depending on the solvent's polarity and the potential for intramolecular hydrogen bonding. researchgate.netnih.gov

Biological Significance and Applications in Academic Research

Role as Building Blocks in Natural Products and Biosynthesis

(3R,4R)-3,4-dihydroxy-L-proline is a naturally occurring amino acid analog, serving as a fundamental component in various biological structures and a precursor in the synthesis of complex molecules.

Occurrence in Peptides and Proteins

This modified proline residue is found integrated within the proteinaceous structures of certain organisms, contributing to their unique biological functions and structural integrity.

Urotoxin Peptides: While research has identified various hydroxyproline-containing peptides in different biological contexts, including human urine where they may originate from collagen breakdown, the specific incorporation of this compound into urotoxin peptides is not extensively documented in the provided search results. nih.gov However, the presence of other hydroxylated proline variants in peptides highlights the general importance of proline hydroxylation in peptide structure and function.

Application in the Synthesis of Biologically Active Molecules

The chiral nature and dense functionality of this compound make it a valuable chiral building block in the synthesis of complex and biologically active molecules. rsc.orgtcichemicals.com Its rigid pyrrolidine (B122466) ring and hydroxyl groups provide stereochemical control and reactive sites for further chemical modifications. This allows for the construction of intricate molecular architectures, including those found in polyhydroxylated alkaloids and other pharmacologically relevant compounds. rsc.org For instance, it can serve as a starting material for creating novel proline analogs with tailored properties, such as fluorinated prolines, which are of interest for their potential to influence peptide conformation and stability. acs.org

Research on Biological Activities

This compound and its derivatives are subjects of ongoing research to uncover their own intrinsic biological activities and their potential as therapeutic agents.

Glycosidase Inhibitory Activity

Derivatives of 3,4-dihydroxypyrrolidine have been investigated as inhibitors of glycosidases, a class of enzymes crucial for various biological processes. nih.gov These enzymes are involved in the breakdown of complex carbohydrates and the processing of glycoproteins. nih.gov The inhibitory action of these proline analogs often stems from their ability to mimic the transition state of the natural substrate. nih.gov

α-Galactosidase Inhibition: Specifically, certain dihydroxylated proline derivatives have shown inhibitory activity against α-galactosidases. nih.gov The five-membered ring structure of the proline analog can mimic the distorted shape of the carbohydrate substrate in the enzyme's active site, leading to competitive inhibition. nih.gov The precise stereochemistry of the hydroxyl groups on the pyrrolidine ring is critical for the specificity and potency of this inhibition.

Exploration of Mechanisms Influencing Cell Growth

The metabolism of proline and its hydroxylated forms is increasingly recognized as a key factor in regulating cell growth and survival. frontiersin.orgnih.gov While direct studies on the effect of this compound on cell growth are not detailed in the provided results, the broader context of proline metabolism suggests potential roles. Proline itself is known to be an inducer of proliferation in stem and tumor cells. frontiersin.org Furthermore, the inhibition of proline hydroxylation by analogs like 3,4-dehydroproline can lead to the production of altered hydroxyproline-rich glycoproteins and has been shown to induce a form of programmed cell death in plants. nih.govnih.gov This suggests that interference with the proline hydroxylation pathway, in which this compound is a product, could have significant consequences for cell growth and viability. The accumulation of hydroxyproline (B1673980) has also been linked to the regulation of hypoxia-inducible factor 1α (HIF-1α), a key player in cancer progression. nih.govfrontiersin.org

Structural and Functional Probes in Biomolecular Studies

The unique conformational properties of this compound make it a valuable tool for probing the structure and function of peptides and proteins. The introduction of this and other modified proline analogs can significantly influence the local conformation of a peptide chain, affecting its folding, stability, and interaction with other molecules. For example, fluorinated proline analogs have been shown to bias the ring pucker and the cis/trans ratio of the amide bond. acs.org By strategically incorporating this compound into a peptide sequence, researchers can investigate the role of specific conformations in biological recognition and signaling processes. This approach allows for a detailed exploration of structure-activity relationships, providing insights into how the three-dimensional arrangement of a molecule dictates its biological function.

Investigating Protein Stability and Folding Mechanisms

The stability and folding of proteins are intrinsically linked to the conformational properties of their constituent amino acids. Proline and its derivatives play a crucial role in dictating the backbone structure of polypeptides. The incorporation of modified prolines, such as this compound, into peptides and proteins allows researchers to systematically probe the forces that govern their three-dimensional structure.

A primary area of this investigation is in the study of collagen, the most abundant protein in animals, which is characterized by its unique triple helix structure. The stability of the collagen triple helix is highly dependent on the presence of hydroxyproline residues. While 4-hydroxyproline (B1632879) is known to significantly stabilize the triple helix, studies on 3-hydroxyproline (B1217163) have revealed a contrasting effect. The incorporation of 3-hydroxyproline into collagen-like peptides has been shown to diminish the stability of the triple helix compared to proline. This destabilization is attributed to the altered pyrrolidine ring pucker and potential steric clashes between the peptide strands.

While direct studies on collagen mimics containing this compound are not extensively documented, the known effects of its individual hydroxyl groups at the 3- and 4-positions provide a basis for predicted behavior. The stabilizing influence of the 4-hydroxyl group and the destabilizing nature of the 3-hydroxyl group suggest a complex interplay of stereoelectronic and steric effects would occur.

Further insights can be drawn from research on fluorinated prolines. For instance, (3S,4S)- and (3R,4R)-difluoro-L-proline have been synthesized and studied to understand how simultaneous fluorination at the 3- and 4-positions influences the conformational properties of the proline ring. These studies help to dissect the contributions of stereoelectronic effects on peptide and protein stability.

The ability of dihydroxyproline derivatives to influence peptide structure is also seen in their capacity to induce specific secondary structures. For example, peptides incorporating a dihydroxyproline-proline dimer have been investigated for their potential to form β-turns, which are crucial for the folding and function of many proteins.

Probing Enzyme-Substrate Interactions and Selectivity

Modified amino acids are invaluable tools for elucidating the mechanisms of enzyme action, including substrate recognition and catalytic activity. By serving as substrate analogs or inhibitors, they can provide detailed information about the active site of an enzyme and the nature of its interaction with its natural substrate.

Prolyl hydroxylases, a class of enzymes that catalyze the hydroxylation of proline residues in proteins, are a key area of investigation where proline analogs have been instrumental. For instance, 3,4-dehydroproline, a structurally related compound, has been shown to act as a selective inhibitor of prolyl hydroxylase. This inhibition highlights the sensitivity of the enzyme's active site to modifications on the proline ring.

While direct studies employing this compound as a probe for prolyl hydroxylase are not widely reported, the inhibition of these enzymes by compounds with similar structural motifs, such as 3,4-dihydroxybenzoate, suggests that the dihydroxy functionality can be recognized by the enzyme's active site. This indicates the potential for dihydroxyprolines to act as competitive inhibitors or probes for this class of enzymes.

The study of proline hydroxylase selectivity has also revealed that these enzymes can process various substituted prolines, leading to the formation of dihydroxylated products. This demonstrates an interaction between the enzyme and dihydroxyproline structures, further supporting their potential use in mechanistic studies.

Organocatalysis Mediated by Dihydroxyprolines

In recent years, organocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis. Proline and its derivatives have been at the forefront of this field, owing to their ability to catalyze a wide range of chemical transformations with high stereoselectivity.

Application in Asymmetric Organic Reactions

Derivatives of dihydroxyproline have been successfully employed as organocatalysts in asymmetric organic reactions. A notable example is the use of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, a protected form of this compound, in the asymmetric aldol (B89426) condensation. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

In a model reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde, the use of this dihydroxyproline-derived catalyst resulted in excellent outcomes, as detailed in the table below.

ParameterResult
Yield 86%
Enantiomeric Excess (ee) 99%
Diastereomeric Ratio (dr) 25:1
Data from a study on the organocatalytic properties of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid.

These results demonstrate the high efficiency and stereocontrol achievable with dihydroxyproline-based organocatalysts, making them valuable tools for the synthesis of chiral molecules.

Mechanistic Studies of Organocatalytic Processes

The mechanism of proline-catalyzed reactions is believed to proceed through the formation of an enamine intermediate between the catalyst and one of the reactants. The stereochemical outcome of the reaction is then controlled by the chiral environment provided by the catalyst in the transition state.

In the case of dihydroxyproline-mediated organocatalysis, the hydroxyl groups, even in their protected form, can influence the steric and electronic properties of the catalyst. This, in turn, affects the geometry of the transition state and the selectivity of the reaction. The high diastereomeric and enantiomeric excesses observed in the aldol condensation catalyzed by the this compound derivative are a direct consequence of the well-defined transition state assembly.

Mechanistic studies in this area aim to understand how the specific stereochemistry and functional groups of the dihydroxyproline catalyst translate

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of (3R,4R)-3,4-dihydroxy-L-proline at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the hydroxyl groups and the proline ring. The spatial arrangement of the hydrogen atoms in this compound results in a unique set of chemical shifts and coupling constants in its ¹H NMR spectrum. These parameters provide detailed information about the connectivity and stereochemical relationships of the protons. For instance, the specific splitting patterns and coupling constants between the protons on carbons 2, 3, 4, and 5 of the pyrrolidine (B122466) ring are diagnostic of the (3R,4R) configuration. The structure of a related compound, 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline, was confirmed using nuclear magnetic resonance spectroscopy, highlighting the utility of this technique in characterizing stereoisomers of dihydroxyproline. nih.gov

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. amerigoscientific.comlookchem.com The exact mass of the molecule can be measured with high accuracy, which aids in its identification. nih.gov Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide structural information, helping to distinguish it from other isomers. MS is also a sensitive method for assessing the purity of a sample by detecting the presence of any impurities with different mass-to-charge ratios. Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for analyzing complex mixtures and quantifying the amount of this compound present. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. researchgate.netspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom. This technique provides unambiguous proof of the (3R,4R) stereochemistry. ed.ac.uk For example, the X-ray structure of the related compound (3R,4R)-3,4-difluoroproline has been determined, showcasing the power of this method in assigning absolute configurations to proline derivatives. acs.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to monitor the progress of chemical reactions that synthesize this compound and to purify the final product. researchgate.net By selecting an appropriate stationary phase (column) and mobile phase, different components in a reaction mixture can be separated based on their polarity and other physicochemical properties. For instance, HPLC can be used to separate this compound from starting materials, reagents, and byproducts. The retention time of the compound under specific HPLC conditions serves as an identifying characteristic. In the analysis of related hydroxyproline (B1673980) isomers, HPLC has been successfully employed to separate and detect different stereoisomers. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of HPLC that is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This allows for the quantification of the desired enantiomer relative to its mirror image. Achieving high enantiomeric excess is often a critical goal in the synthesis of chiral molecules, and chiral chromatography provides the means to accurately measure this important parameter. Various chiral columns and mobile phases can be employed to achieve the separation of proline enantiomers and their derivatives. researchgate.net

Compound Names

Compound Name
This compound
Proline
2,3-cis-3,4-trans-3,4-dihydroxy-L-proline
(3R,4R)-3,4-difluoroproline
Hydroxyproline

Data Tables

Table 1: Spectroscopic and Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundL-Proline, 3,4-dihydroxy-
CAS Number 74644-88-5 amerigoscientific.comchemicalbook.com63121-50-6 lookchem.comnih.gov
Molecular Formula C5H9NO4 amerigoscientific.comC5H9NO4 lookchem.comnih.gov
Molecular Weight 147.13 g/mol amerigoscientific.com147.13 g/mol nih.gov
Exact Mass 147.05315777 Da nih.gov147.05315777 Da lookchem.com
IUPAC Name (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid(2S)-3,4-dihydroxypyrrolidine-2-carboxylic acid nih.gov

Table 2: Chromatographic Methods for the Analysis of Hydroxylated Proline Derivatives

TechniqueApplicationColumn ExampleDetection MethodReference
HPLC Separation of hydroxyproline isomersSumichiral OA-5000Post-column derivatization with NBD researchgate.net
Chiral HPLC Enantiomeric separation of prolineCHIRALPAK-IANot specified researchgate.net
LC-MS Quantification of L-DOPA (related amino acid)Not specifiedTandem Mass Spectrometry (MS/MS) nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Scalable Synthetic Routes

The current synthetic routes to (3R,4R)-3,4-dihydroxy-L-proline often involve multi-step processes that may suffer from low yields, the use of hazardous reagents, and challenges in achieving high stereoselectivity. Future research should prioritize the development of more sustainable and scalable synthetic strategies.

One promising avenue is the exploration of green chemistry approaches. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, developing catalytic asymmetric dihydroxylation methods that can be applied to proline derivatives would be a significant advancement. Another area of focus should be on improving the efficiency of existing methods, such as chemoenzymatic synthesis, to make them more amenable to large-scale production. nih.govnih.govmdpi.com The development of one-pot multicomponent reactions could also streamline the synthesis and reduce the environmental impact. mdpi.com

Challenges in the scalability of current methods often lie in the purification of the final product and the cost of chiral starting materials or catalysts. Research into novel purification techniques, such as continuous-flow processes and the use of immobilized catalysts, could address these issues. nih.gov

Discovery of Novel Enzymatic Biocatalysts with Tailored Specificity

Biocatalysis offers a powerful and highly selective tool for the synthesis of chiral compounds like this compound. bonvinlab.orgnih.govnih.gov Future research in this area should focus on the discovery and engineering of novel enzymes with tailored specificity for the production of this specific stereoisomer.

The primary targets for discovery are proline hydroxylases , a class of non-heme iron enzymes that catalyze the hydroxylation of proline residues. nih.govpnas.orgkhanacademy.orgbenthamscience.comnih.gov While many known proline hydroxylases produce other isomers, the vast microbial diversity remains a largely untapped resource for new enzymes with novel stereoselectivities. High-throughput screening methods could be employed to rapidly screen microbial libraries for the desired enzymatic activity.

Furthermore, directed evolution and protein engineering techniques hold immense potential for tailoring the specificity of existing proline hydroxylases. rochester.edunih.govnih.gov By modifying the active site of these enzymes, it may be possible to shift their stereoselectivity towards the production of the (3R,4R) isomer. Computational modeling can aid in the rational design of enzyme variants with desired properties. rochester.edu

Enzyme ClassPotential Application for this compound SynthesisKey Research Focus
Proline Hydroxylases Direct stereoselective hydroxylation of L-prolineDiscovery of novel enzymes from diverse microbial sources with inherent (3R,4R) specificity.
Engineered Dioxygenases Altering the regioselectivity and stereoselectivity of existing enzymesRational design and directed evolution to create variants for (3R,4R) production.
Lipases Kinetic resolution of racemic mixtures of dihydroxyproline precursorsDevelopment of highly enantioselective lipases for efficient separation of stereoisomers. mdpi.com

Exploration of New Biological Functions at the Molecular Level

The biological roles of this compound are largely unknown, representing a significant and exciting area for future investigation. While it has been identified in the cell walls of diatoms, its specific functions at the molecular level remain to be elucidated. rsc.orgnih.gov

Future research should aim to identify proteins and other biomolecules that interact with this specific proline analogue. This could involve techniques such as affinity chromatography and mass spectrometry to pull down binding partners from cellular extracts. Understanding these interactions will be crucial to uncovering the molecular mechanisms through which this compound exerts its biological effects.

A key area of interest is its potential role in protein stability and folding . benthamscience.comnih.govresearchgate.netyoutube.comresearchgate.net The hydroxylation of proline residues is known to influence the conformation and stability of proteins, particularly collagen. uni-miskolc.humdpi.com Investigating how the unique stereochemistry of the hydroxyl groups in the (3R,4R) isomer affects peptide backbone conformation and protein structure could reveal novel biological functions. It is plausible that this analogue could be involved in the structure and function of hydroxyproline-rich glycoproteins (HRGPs) in certain organisms. pnas.org

Computational Studies on Conformational Dynamics and Reactivity

Computational chemistry provides a powerful tool to investigate the structural and electronic properties of molecules, offering insights that can guide experimental studies. acs.org For this compound, computational studies are essential for understanding its unique conformational dynamics and reactivity.

Density Functional Theory (DFT) calculations can be employed to determine the preferred ring pucker conformations and the rotational barriers of the prolyl amide bond. nih.gov This information is critical for understanding how this analogue influences the structure of peptides and proteins. mdpi.comnih.gov Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of peptides containing this compound in different solvent environments, revealing how it affects flexibility and interactions with other molecules. nih.govuni-miskolc.humdpi.comacs.org

Furthermore, quantum mechanical/molecular mechanical (QM/MM) methods can be used to model the enzymatic hydroxylation of proline, helping to elucidate the reaction mechanism and the factors that control stereoselectivity. nih.gov These computational insights can guide the design of new catalysts and inhibitors.

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT) Calculation of ring pucker energies and amide bond rotational barriers. nih.govUnderstanding of inherent conformational preferences and their impact on peptide structure.
Molecular Dynamics (MD) Simulation of peptides containing the analogue in solution. uni-miskolc.humdpi.comElucidation of dynamic behavior, flexibility, and solvent interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of the enzymatic hydroxylation process. nih.govInsights into the reaction mechanism and the origins of stereoselectivity.

Design of Advanced Proline Analogues for Material Science and Biotechnology

The unique structural features of this compound make it an attractive building block for the design of advanced materials and biotechnological tools. rsc.org Future research should explore the incorporation of this analogue into peptides and polymers to create novel functional materials.

One promising application is in the development of collagen-mimetic peptides . cuny.edunih.govnih.govnih.gov The hydroxylation of proline is crucial for the stability of the collagen triple helix. By incorporating this compound into synthetic collagen peptides, it may be possible to fine-tune their thermal stability, self-assembly properties, and interactions with other biomolecules. This could lead to the development of novel biomaterials for tissue engineering and regenerative medicine.

Furthermore, the hydroxyl groups of this compound can be chemically modified to introduce new functionalities. This opens up possibilities for creating stimuli-responsive materials . nih.govnih.govnih.govbrandeis.edunih.gov For example, the hydroxyl groups could be functionalized with moieties that respond to changes in pH, temperature, or light, leading to materials that can change their properties on demand. Such materials could have applications in drug delivery, biosensors, and soft robotics. The development of proline analogues for various applications is a rapidly growing field. rsc.orgamerigoscientific.com

Q & A

Q. What are the established synthetic routes for (3R,4R)-3,4-dihydroxy-L-proline, and how do they differ in stereochemical control?

The synthesis typically begins with trans-4-hydroxy-L-proline or derivatives. For example, NaBH₄ reduction of ketone intermediates can yield diastereomeric alcohols, with diastereomeric ratios (dr) influenced by precursor stereochemistry. In one route, reduction of [168] yielded a 2.5:1 dr for (4S)- and (4R)-isomers, while [170] achieved a 12:1 dr . Subsequent protection with TBSOTf (tert-butyldimethylsilyl triflate) stabilizes hydroxyl groups, enabling further functionalization. Alternative routes include adaptations of Sardina’s method using trans-4-hydroxy-L-proline to generate triol intermediates .

Q. How is stereochemical purity validated in synthesized this compound derivatives?

X-ray crystallography and NMR spectroscopy are critical. For instance, crystal structures resolve ambiguities in chiral centers by identifying intramolecular hydrogen bonds and conformational differences . NMR analysis of coupling constants (e.g., J-values for vicinal protons) and NOE correlations can confirm relative configurations. In one study, TBS-protected intermediates ([413a] and [413b]) were structurally confirmed via hydrogenolysis and spectroscopic data .

Q. What are the primary applications of this compound in biochemical research?

The compound is a key scaffold for glycosidase inhibitors due to its structural mimicry of carbohydrate transition states. For example, (2S,3S,4R)-3,4-dihydroxy-L-proline exhibits glycosidase inhibitory activity with potential anticancer and antiviral applications . It is also found in animal adhesive proteins, suggesting roles in biomaterial design .

Advanced Research Questions

Q. How can low diastereomeric ratios (dr) in NaBH₄ reductions be improved during synthesis?

Optimization involves precursor selection and reaction conditions. For example, using [170] instead of [168] improved dr from 2.5:1 to 12:1 . Additives like chiral auxiliaries or Lewis acids (e.g., CeCl₃) may enhance stereoselectivity. Computational modeling (DFT) can predict transition-state geometries to guide reagent choice.

Q. What experimental strategies mitigate challenges in protecting hydroxyl groups during synthesis?

TBS protection is widely used due to its stability under hydrogenolysis. For example, TBSOTf effectively protected alcohols [411a] and [411b] with >85% yield . Alternative protecting groups (e.g., benzyl, Fmoc) may be explored for orthogonal deprotection in multi-step syntheses. Monitoring via TLC or LC-MS ensures complete protection before proceeding.

Q. How do researchers reconcile contradictory biological activity data among diastereomers?

Systematic comparison of diastereomers is essential. For instance, (2S,3S,4R)-3,4-dihydroxy-L-proline (159) showed glycosidase inhibition, while (2S,3S,4S)-160 and (2S,3S,4R)-161 had divergent activities . Dose-response assays, enzyme kinetics (Km, Vmax), and molecular docking studies clarify structure-activity relationships. Meta-analyses of literature data (e.g., comparing Sardina’s triol 165 with 58) identify conserved pharmacophores .

Q. What methodologies are employed to assess glycosidase inhibition efficacy?

In vitro assays using p-nitrophenyl glycoside substrates measure enzyme activity via UV-Vis absorption (405 nm). IC₅₀ values are calculated from dose-response curves. Controls include untreated enzymes and competitive inhibitors (e.g., deoxynojirimycin). For cellular studies, cytotoxicity assays (MTT or resazurin) and gene expression profiling (qPCR) validate therapeutic potential .

Methodological Considerations

  • Statistical Analysis : For biological assays, triplicate experiments with ANOVA and Tukey’s post-hoc test ensure reproducibility.
  • Ethical Compliance : If testing in animal models, protocols must follow institutional guidelines (e.g., IACUC approval) .
  • Crystallography : Twin correction and disorder modeling (e.g., for azide groups in ) are critical for accurate structural resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.